molecular formula C21H22N4O5 B046073 Benzyloxycarbonyltyrosylalanine diazomethane CAS No. 117176-50-8

Benzyloxycarbonyltyrosylalanine diazomethane

Cat. No. B046073
M. Wt: 410.4 g/mol
InChI Key: AUCPIJGDYBXJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxycarbonyltyrosylalanine diazomethane is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as Z-Tyr-Ala-CHN2 and is a diazomethane derivative of the amino acid tyrosine and the dipeptide alanine. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism Of Action

Z-Tyr-Ala-CHN2 works by irreversibly binding to the active site of serine proteases, thus inhibiting their activity. This mechanism of action has been extensively studied and is well understood. The compound has been shown to be highly selective for serine proteases, making it a valuable tool for researchers studying these enzymes.

Biochemical And Physiological Effects

Z-Tyr-Ala-CHN2 has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit serine proteases, it has been shown to modulate the activity of other enzymes and receptors. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the major advantages of Z-Tyr-Ala-CHN2 is its selectivity for serine proteases. This makes it a valuable tool for researchers studying these enzymes. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible to researchers. However, one limitation of Z-Tyr-Ala-CHN2 is its irreversibility. Once bound to a serine protease, it cannot be removed, which can make it difficult to study the long-term effects of its inhibition.

Future Directions

There are several future directions for research involving Z-Tyr-Ala-CHN2. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the study of the long-term effects of serine protease inhibition. Additionally, researchers are interested in exploring the use of Z-Tyr-Ala-CHN2 in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of Z-Tyr-Ala-CHN2 involves the reaction of tyrosine and alanine with diazomethane in the presence of a catalyst. This results in the formation of a diazomethane derivative of the dipeptide, which can then be purified and used in scientific experiments. The synthesis of this compound is relatively straightforward, making it easily accessible to researchers.

Scientific Research Applications

Z-Tyr-Ala-CHN2 has been used extensively in scientific research due to its ability to selectively inhibit serine proteases. These enzymes play a crucial role in many physiological processes, including blood clotting, inflammation, and immune response. By inhibiting these enzymes, Z-Tyr-Ala-CHN2 can be used to study the role of serine proteases in various biological processes.

properties

CAS RN

117176-50-8

Product Name

Benzyloxycarbonyltyrosylalanine diazomethane

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

benzyl N-[1-[(4-diazo-3-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C21H22N4O5/c1-14(19(27)12-23-22)24-20(28)18(11-15-7-9-17(26)10-8-15)25-21(29)30-13-16-5-3-2-4-6-16/h2-10,12,14,18,26H,11,13H2,1H3,(H,24,28)(H,25,29)

InChI Key

AUCPIJGDYBXJGH-UHFFFAOYSA-N

SMILES

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

synonyms

enzyloxycarbonyltyrosylalanine diazomethane
benzyloxycarbonyltyrosylalanyldiazomethane
N-benzyloxycarbonyl-tyrosyl-alanyl diazomethane
N-benzyloxycarbonyltyrosylalanyldiazomethane
Z-Tyr-Ala-CHN2

Origin of Product

United States

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